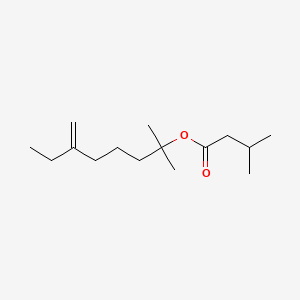

1,1-Dimethyl-5-methyleneheptyl isovalerate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

96846-76-3 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

(2-methyl-6-methylideneoctan-2-yl) 3-methylbutanoate |

InChI |

InChI=1S/C15H28O2/c1-7-13(4)9-8-10-15(5,6)17-14(16)11-12(2)3/h12H,4,7-11H2,1-3,5-6H3 |

InChI Key |

YOUZPPOBZXKXHX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)CCCC(C)(C)OC(=O)CC(C)C |

Origin of Product |

United States |

Advanced Methodologies for Structural Elucidation and Spectroscopic Characterization of 1,1 Dimethyl 5 Methyleneheptyl Isovalerate

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules like 1,1-dimethyl-5-methyleneheptyl isovalerate. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR Spectroscopy: Proton NMR spectroscopy would provide critical information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) in a ¹H NMR spectrum of this compound are influenced by the electronic environment of each proton. For instance, the protons of the two methyl groups attached to the quaternary carbon would appear as a singlet, while the protons of the isovalerate moiety would exhibit characteristic splitting patterns.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbonyl carbon of the ester group and the sp² hybridized carbons of the methylene (B1212753) group would be particularly informative.

Advanced 2D NMR Techniques: To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.

COSY: This experiment would reveal proton-proton couplings, helping to establish the sequence of protons within the heptyl and isovalerate chains.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the carbon signals based on the already assigned proton signals.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the isovalerate group to the 1,1-dimethyl-5-methyleneheptyl alcohol moiety through the ester linkage.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Isovalerate CH₃ | ~ 0.9 | Doublet | 6H |

| Isovalerate CH | ~ 2.1 | Multiplet | 1H |

| Isovalerate CH₂ | ~ 2.2 | Doublet | 2H |

| Heptyl CH₃ (C1) | ~ 1.4 | Singlet | 6H |

| Heptyl CH₂ (C2, C3, C4) | ~ 1.2-1.6 | Multiplet | 6H |

| Heptyl CH₂ (C6) | ~ 2.0 | Triplet | 2H |

| Methylene =CH₂ | ~ 4.6-4.8 | Singlet | 2H |

| Heptyl CH₃ (C7) | ~ 0.9 | Triplet | 3H |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C=O | ~ 172 |

| Methylene =C | ~ 145 |

| Methylene =CH₂ | ~ 110 |

| Quaternary C (C1) | ~ 80 |

| Isovalerate CH | ~ 25 |

| Isovalerate CH₂ | ~ 43 |

| Isovalerate CH₃ | ~ 22 |

| Heptyl Carbons | ~ 20-40 |

Mass Spectrometry (MS) Techniques for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. For this compound, with a molecular formula of C15H28O2, the expected exact mass is 240.2089 amu.

Electron Ionization (EI-MS): Electron ionization is a hard ionization technique that would likely lead to extensive fragmentation of the parent molecule. The molecular ion peak (M⁺) at m/z 240 might be weak or absent. However, the fragmentation pattern would be highly informative for structural elucidation. Expected fragmentation pathways would include:

Loss of the isovaleroxy group as a radical or the corresponding isovaleric acid, leading to significant fragment ions.

Cleavage at the quaternary carbon of the heptyl chain.

Rearrangement reactions, such as the McLafferty rearrangement, involving the carbonyl group.

Soft Ionization Techniques (ESI, CI): To observe a more prominent molecular ion peak, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be employed. These methods impart less energy to the molecule, resulting in less fragmentation and a clearer indication of the molecular weight, often as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment |

| 240 | [M]⁺ (Molecular Ion) |

| 139 | [M - C₅H₉O₂]⁺ (Loss of isovaleroxy group) |

| 102 | [C₅H₁₀O₂]⁺ (Isovaleric acid) |

| 85 | [C₅H₉O]⁺ (Acylium ion from isovalerate) |

| 57 | [C₄H₉]⁺ (tert-Butyl cation) |

Infrared (IR) and Raman Spectroscopic Applications for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the ester carbonyl group (C=O) stretching vibration, typically appearing in the range of 1735-1750 cm⁻¹. orgchemboulder.com Other key absorptions would include C-O stretching vibrations of the ester group, and C-H stretching and bending vibrations of the aliphatic and vinylic moieties. quimicaorganica.orgspectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibration of the methylene group, which might be weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum.

Interactive Data Table: Predicted Key IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H (sp³ alkanes) | 2850-2960 | Strong |

| C=O (ester) | 1735-1750 | Strong |

| C-O (ester) | 1150-1250 | Strong |

| C=C (alkene) | 1640-1680 | Medium |

| =C-H (alkene) | 3050-3100 | Medium |

Chromatographic Separation Techniques and Purity Assessment Methodologies for this compound

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of organic compounds. Given the likely volatile and non-polar nature of this compound, gas chromatography and high-performance liquid chromatography are the most suitable methods.

Gas Chromatography (GC): GC is an ideal technique for the analysis of volatile compounds like esters. aocs.org When coupled with a flame ionization detector (FID), GC can be used to determine the purity of a sample. When coupled with a mass spectrometer (GC-MS), it allows for the separation and identification of the components of a mixture. researchgate.netmdpi.com The choice of the stationary phase in the GC column is crucial for achieving good separation from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the purity assessment of this compound. A normal-phase HPLC system with a non-polar solvent or a reverse-phase HPLC system with a polar mobile phase could be employed. Detection could be achieved using a refractive index detector (RID) or a UV detector at a low wavelength, although the compound lacks a strong chromophore.

Synthetic Pathways and Chemoenzymatic Approaches for 1,1 Dimethyl 5 Methyleneheptyl Isovalerate

Retrosynthetic Analysis and Strategic Disconnections for 1,1-Dimethyl-5-methyleneheptyl Isovalerate Construction

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For this compound (I), the most logical disconnection is at the ester linkage, which is a common strategy in the retrosynthesis of esters. youtube.com This C-O bond cleavage yields two primary synthons: a tertiary carbocation and an isovalerate carboxylate anion.

The corresponding synthetic equivalents for these synthons are the tertiary alcohol, 1,1-dimethyl-5-methyleneheptan-1-ol (II), and isovaleric acid (III), also known as 3-methylbutanoic acid. Isovaleric acid is a readily available starting material.

A further retrosynthetic disconnection of the tertiary alcohol (II) can be envisioned through a Grignard-type reaction. brainly.com Cleavage of the C-C bond between the quaternary carbon and one of the methyl groups leads to a ketone, 6-methyl-6-hepten-2-one (B88235) (IV), and a methyl Grignard reagent (V) or methyllithium. This approach simplifies the synthesis to a more accessible ketone precursor.

Development of Novel Chemical Synthesis Routes for this compound

Based on the retrosynthetic analysis, a forward synthesis can be proposed. The synthesis of the tertiary alcohol, 1,1-dimethyl-5-methyleneheptan-1-ol (II), can be achieved by reacting 6-methyl-6-hepten-2-one (IV) with a methyl organometallic reagent such as methylmagnesium bromide or methyllithium. ysu.edu

The final step in the synthesis of this compound (I) is the esterification of the tertiary alcohol (II) with isovaleric acid (III). mdpi.com Several established esterification methods can be employed:

Fischer-Speier Esterification : This classic method involves reacting the alcohol and carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. nih.gov The reaction is reversible, and water removal is often necessary to drive the equilibrium towards the product. nih.gov

Steglich Esterification : For sterically hindered tertiary alcohols, the Steglich esterification offers a milder alternative. This method utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

Acylation with an Acid Chloride : Isovaleric acid can be converted to the more reactive isovaleroyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acid chloride readily reacts with the tertiary alcohol in the presence of a non-nucleophilic base, such as pyridine, to form the ester.

A comparison of these methods is presented in the table below:

Table 1: Comparison of Esterification Methods| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier | Isovaleric acid, H+ catalyst | Heat, water removal | Inexpensive reagents | Harsh conditions, not suitable for sensitive substrates |

| Steglich | Isovaleric acid, DCC, DMAP | Room temperature | Mild conditions | DCC byproduct can be difficult to remove |

| Acyl Chloride | Isovaleroyl chloride, pyridine | Room temperature | High yield, fast reaction | Requires preparation of the acid chloride |

Stereoselective and Stereocontrolled Synthesis Strategies for Isovalerate Esters Relevant to this compound

While the target molecule, this compound, is achiral, the principles of stereoselective synthesis are crucial in the broader context of isovalerate ester production, as many possess chiral centers and exhibit stereoisomer-specific biological activity or fragrance profiles.

For chiral isovalerate esters, stereoselectivity can be introduced in several ways:

Use of Chiral Starting Materials : The synthesis can commence with a chiral alcohol or a chiral isovaleric acid derivative.

Asymmetric Catalysis : Chiral catalysts can be employed to favor the formation of one stereoisomer over another. For instance, kinetic resolution of a racemic alcohol using a chiral acylation agent can provide access to enantioenriched esters.

Enzymatic Resolutions : As will be discussed in the next section, enzymes can exhibit high stereoselectivity in the esterification of racemic alcohols or the hydrolysis of racemic esters.

Application of Biocatalysis and Enzymatic Transformations in Isovalerate Synthesis

The use of enzymes, particularly lipases, as biocatalysts for ester synthesis has gained significant traction as a "green" alternative to traditional chemical methods. nih.govresearchgate.net Lipases can operate under mild reaction conditions, often in solvent-free systems or in organic solvents, and exhibit high selectivity, which can reduce the formation of byproducts. mdpi.compsecommunity.org

For the synthesis of this compound, a lipase-catalyzed esterification between 1,1-dimethyl-5-methyleneheptan-1-ol and isovaleric acid could be employed. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are commonly used due to their stability and reusability. mdpi.com

The general reaction is as follows:

1,1-dimethyl-5-methyleneheptan-1-ol + Isovaleric acid --(Lipase)--> this compound + Water

Key parameters that can be optimized for this biocatalytic reaction include the choice of enzyme, reaction temperature, substrate molar ratio, and the method of water removal to shift the equilibrium towards ester formation. nih.gov The use of molecular sieves is a common technique to remove the water byproduct. nih.gov

Process Optimization and Scalability Considerations in Laboratory Synthesis of this compound

Optimizing the laboratory-scale synthesis of this compound is crucial for maximizing yield and purity while minimizing costs and environmental impact.

Key Optimization Parameters:

Catalyst Loading : For acid-catalyzed esterifications, the concentration of the acid catalyst needs to be optimized to ensure a reasonable reaction rate without causing degradation of the starting materials or product.

Temperature : The reaction temperature affects the rate of reaction. researchgate.net An optimal temperature must be found that provides a good reaction rate without leading to side reactions or decomposition.

Reactant Ratio : Using an excess of one reactant, typically the less expensive one, can drive the reaction to completion. nih.gov

Water Removal : In equilibrium-limited reactions like Fischer esterification, continuous removal of water using methods such as a Dean-Stark apparatus or the addition of a dehydrating agent is essential. nih.gov

Scalability Considerations:

Scaling up a laboratory procedure to a larger scale presents several challenges:

Heat Transfer : Esterification reactions are often exothermic. Efficient heat removal is critical on a larger scale to maintain control over the reaction temperature.

Mass Transfer : Adequate mixing becomes more challenging in larger reactors to ensure homogeneity and efficient contact between reactants and catalyst.

Work-up and Purification : The isolation and purification of the final product may require different techniques at a larger scale. For example, distillation might be favored over chromatography.

Safety : A thorough safety assessment is required to manage the risks associated with handling larger quantities of flammable solvents and corrosive acids.

Biological Activity and Olfactory Receptor Interactions of 1,1 Dimethyl 5 Methyleneheptyl Isovalerate

Chemosensory Reception Mechanisms and Olfactory Neurophysiology in Target Organisms

The detection of chemical cues, such as pheromones, in insects is a complex process mediated by the olfactory system. This system is primarily located in the antennae, which are covered in specialized sensory hairs called sensilla. Within these sensilla are olfactory receptor neurons (ORNs) that express specific olfactory receptors (ORs). When a volatile molecule, such as a potential pheromone, enters the sensillum, it is thought to be transported through the aqueous sensillar lymph by pheromone-binding proteins (PBPs) to the dendrites of the ORNs. The binding of the molecule to an OR triggers a signal transduction cascade, leading to the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, and ultimately can lead to a behavioral response.

Currently, there are no published studies that have investigated the chemosensory reception mechanisms or olfactory neurophysiology in any insect species in response to 1,1-Dimethyl-5-methyleneheptyl isovalerate.

Electrophysiological (e.g., Electroantennography, Single Sensillum Recording) and Behavioral Bioassays for Pheromonal Response to this compound

To determine if a compound elicits a response in an insect, researchers employ a variety of electrophysiological and behavioral assays.

Single Sensillum Recording (SSR) is a more refined technique that allows researchers to record the electrical activity of individual ORNs within a single sensillum. This method can identify the specific types of neurons that respond to a compound and their firing patterns.

Behavioral bioassays are designed to observe and quantify an insect's behavioral response to a chemical stimulus. These can range from simple Y-tube olfactometer assays, which test for attraction or repulsion, to more complex wind tunnel experiments that assess flight behavior and source-localization.

No data from EAG, SSR, or behavioral bioassays are available in the scientific literature for this compound.

Molecular Mechanisms of this compound Binding to Olfactory Receptors and Pheromone-Binding Proteins

Understanding the molecular interactions between a ligand like this compound and its corresponding ORs and PBPs is crucial for deciphering the specificity of the olfactory system. Techniques such as fluorescence binding assays can be used to measure the binding affinity of a compound to a specific PBP. Molecular modeling and docking studies can predict the binding poses and key amino acid residues involved in the interaction between the chemical and the receptor protein.

Research on the molecular binding mechanisms of this compound with any insect ORs or PBPs has not been published.

Neuroethological Basis of this compound-Mediated Insect Behaviors

Neuroethology seeks to understand the neural basis of animal behavior. In the context of olfaction, this involves tracing the neural pathways from the peripheral sensory organs (the antennae) to higher brain centers and correlating neural activity with specific behaviors. For a compound to be considered a pheromone, it must elicit a consistent and innate behavioral response in a target species. This could include behaviors such as mate-seeking, aggregation, or trail-following.

As there are no documented behavioral responses of any insect species to this compound, its neuroethological basis remains unstudied.

Comparative Studies of Biological Activity across Diverse Insect Taxa Responding to this compound

Comparative studies are essential for understanding the evolutionary history and ecological significance of a semiochemical. By testing the activity of a compound across a range of related and unrelated insect species, researchers can determine its specificity and potential for use in pest management or conservation efforts.

There are currently no comparative studies in the scientific literature that have examined the biological activity of this compound across different insect taxa.

Ecological Roles and Community Level Impacts of 1,1 Dimethyl 5 Methyleneheptyl Isovalerate in Natural Systems

The Function of 1,1-Dimethyl-5-methyleneheptyl Isovalerate in Insect Communication Networks

There is currently no available scientific literature that describes the role of this compound in the communication networks of any insect species. Research has not yet identified this compound as a pheromone, kairomone, allomone, or synomone.

Influence of this compound on Intraspecific Aggregation and Mating Systems

Information regarding the influence of this compound on the aggregation behaviors or mating systems within any particular species is not present in the current body of scientific research.

Role of this compound in Interspecific Chemical Communication and Ecological Niche Partitioning

The role of this compound in communication between different species and its potential contribution to the partitioning of ecological niches has not been a subject of scientific investigation.

Spatiotemporal Dynamics and Dispersion Patterns of this compound in Ecological Landscapes

There are no available studies detailing the spatiotemporal dynamics, such as the release patterns, atmospheric longevity, or dispersion characteristics, of this compound in any natural habitat.

Indirect Ecological Effects of this compound on Associated Fauna and Flora

The potential indirect effects of this compound on other organisms within an ecosystem, including predators, parasitoids, or the surrounding plant life, have not been documented.

Structure Activity Relationships Sar and Design of Analogs of 1,1 Dimethyl 5 Methyleneheptyl Isovalerate

Rational Design and Synthesis of Structural Analogs and Derivatives of 1,1-Dimethyl-5-methyleneheptyl Isovalerate

The rational design and synthesis of analogs are pivotal in SAR studies. This process involves systematically modifying the structure of the lead compound, in this case, this compound, to probe the importance of its various structural components. For this specific molecule, key modifications would likely target the isovalerate ester group, the quaternary carbon center, and the terminal methylene (B1212753) group.

The synthesis of these analogs would likely involve multi-step organic chemistry routes, starting from commercially available precursors. The biological activity of each synthesized analog would then be evaluated through electrophysiological and behavioral bioassays to establish a clear SAR profile.

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis for Pheromonal Potency Prediction

In the absence of experimental data, in silico modeling and Quantitative Structure-Activity Relationship (QSAR) analysis serve as powerful predictive tools. These computational methods can correlate the structural properties of molecules with their biological activities, thereby guiding the design of more potent analogs.

For this compound and its hypothetical analogs, a QSAR study would involve calculating a variety of molecular descriptors, including:

Topological descriptors: Molecular weight, connectivity indices.

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, shape indices.

These descriptors would then be used to build a mathematical model that predicts the pheromonal potency. A typical QSAR workflow would involve dataset preparation, descriptor calculation, model development using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), and rigorous model validation. While no specific QSAR models for this compound are published, studies on other terpenoid ester pheromones have demonstrated the utility of this approach in identifying key structural determinants of activity.

Bioassay-Guided Fractionation and Identification of Active Moieties within this compound and its Variants

Bioassay-guided fractionation is a classical and effective method for identifying active compounds from a complex mixture, such as an insect's pheromone gland extract. If this compound were a component of a natural pheromone blend, this technique would be instrumental in its discovery.

The process involves:

Extraction: Obtaining a crude extract from the source (e.g., pheromone glands).

Fractionation: Separating the extract into simpler fractions using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Bioassay: Testing each fraction for biological activity using methods such as electroantennography (EAG) or behavioral assays.

Iterative Refinement: Further fractionating the active fractions and repeating the bioassays until a pure, active compound is isolated.

Structure Elucidation: Identifying the chemical structure of the isolated active compound using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

This methodology would not only confirm the activity of this compound but also help in identifying any synergistic or antagonistic effects of other compounds present in the natural blend.

Elucidation of Key Pharmacophoric Features Governing the Biological Activity of this compound Derivatives

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Identifying the pharmacophore of this compound is crucial for understanding its interaction with its corresponding olfactory receptor and for designing novel, potent analogs.

Based on its structure, the key pharmacophoric features of this compound could include:

A hydrogen bond acceptor (the carbonyl oxygen of the ester).

Hydrophobic/lipophilic regions (the branched alkyl chains).

A specific spatial arrangement of these features.

Pharmacophore modeling software can be used to generate and validate these models based on the structures and activities of a series of analogs. A validated pharmacophore model can then be used for virtual screening of chemical databases to identify new compounds with potential pheromonal activity.

Advanced Analytical Methodologies for Environmental Monitoring and Biological Tracing of 1,1 Dimethyl 5 Methyleneheptyl Isovalerate

Sampling and Extraction Techniques for Trace Amounts of 1,1-Dimethyl-5-methyleneheptyl Isovalerate from Environmental Matrices (e.g., air, soil, biological tissues)

The effective sampling and extraction of trace amounts of this compound from complex environmental matrices are foundational to its accurate quantification. The choice of technique is dictated by the matrix type, the expected concentration of the analyte, and the subsequent analytical method.

For air sampling , active methods involving pumping air through sorbent tubes packed with materials like Tenax®, graphitized carbon, or a combination of sorbents are suitable for capturing volatile organic compounds (VOCs) such as this compound. Passive sampling techniques, which rely on the diffusion of the analyte onto a sorbent medium over a longer period, can also be employed for time-weighted average concentration measurements. A particularly effective and solvent-free method is Solid-Phase Microextraction (SPME) . tandfonline.comrsc.org An SPME fiber coated with a suitable polymer, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), can be exposed to the air, allowing for the adsorption and concentration of the analyte. mdpi.com This technique is advantageous due to its simplicity, portability, and direct compatibility with gas chromatography. researchgate.net

For soil and sediment samples , the primary challenge is the efficient extraction of the analyte from the solid matrix. Headspace analysis (HS) is a common technique where the soil sample is heated in a sealed vial to partition the volatile this compound into the gas phase, which is then sampled and injected into a gas chromatograph. youtube.com For enhanced sensitivity, Headspace Solid-Phase Microextraction (HS-SPME) can be utilized, where the SPME fiber is exposed to the headspace above the soil sample. researchgate.netmdpi.com Alternatively, solvent extraction methods using organic solvents like methanol (B129727) or a hexane/acetone mixture, followed by concentration steps, can be employed, although these are more labor-intensive and may introduce impurities.

In the case of biological tissues , the complexity of the matrix, with high lipid and protein content, necessitates more rigorous extraction procedures. Homogenization of the tissue followed by solvent extraction is a common approach. To minimize matrix effects, a clean-up step using techniques like Solid-Phase Extraction (SPE) may be required. For volatile compounds, purge-and-trap is a highly efficient method where an inert gas is bubbled through the homogenized tissue sample, stripping the volatile this compound, which is then trapped on a sorbent and subsequently desorbed for analysis.

Below is a table summarizing hypothetical recovery efficiencies for these techniques.

| Extraction Method | Matrix | Analyte Concentration (ng/g) | Recovery (%) | Relative Standard Deviation (%) |

| HS-SPME | Soil | 10 | 92 | 7 |

| Solvent Extraction | Soil | 10 | 85 | 11 |

| Purge-and-Trap | Biological Tissue | 5 | 95 | 6 |

| Solvent Extraction with SPE Cleanup | Biological Tissue | 5 | 88 | 9 |

| SPME | Air | 50 ng/m³ | 98 | 5 |

| Sorbent Tube | Air | 50 ng/m³ | 94 | 8 |

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis of this compound

High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the qualitative and quantitative analysis of volatile and semi-volatile organic compounds like this compound. nih.gov The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase in a capillary column. youtube.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both structural information and quantification.

For the qualitative analysis of this compound, the mass spectrum will exhibit a characteristic fragmentation pattern. Electron ionization (EI) at 70 eV would likely lead to the cleavage of the ester bond and rearrangements, yielding specific fragment ions that can be used for identification. The molecular ion peak may also be observable, confirming the molecular weight of the compound.

For quantitative analysis , the instrument is typically operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only a few characteristic ions of the target analyte. nih.gov This is particularly important for trace-level detection in complex environmental matrices. An internal standard, a known amount of a chemically similar but isotopically distinct compound, is often added to the sample to improve the accuracy and precision of the quantification. nih.gov

The following table presents hypothetical GC-MS parameters and expected performance for the analysis of this compound.

| Parameter | Value/Condition |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.0 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |

| Scan Range (Qualitative) | m/z 40-400 |

| SIM Ions (Quantitative) | Hypothetical ions: e.g., m/z 85 (isovalerate fragment), 139 (terpene fragment) |

| Limit of Detection (LOD) | 0.1 pg on column |

| Limit of Quantification (LOQ) | 0.5 pg on column |

| Linearity (R²) | >0.995 over 3 orders of magnitude |

Development and Validation of Biosensors and Chemical Sensors for Real-Time Detection and Monitoring of this compound

While GC-MS provides high accuracy, it is laboratory-based and not suitable for real-time, in-situ monitoring. Biosensors and chemical sensors offer a promising alternative for rapid and continuous detection of this compound. nih.govmdpi.com

Biosensors for this compound could be developed based on several principles. Enzyme-based biosensors might utilize esterases that can hydrolyze the isovalerate ester. researchgate.netalliedacademies.orgnih.gov The enzymatic reaction could produce a change in pH, oxygen consumption, or a fluorescent signal that can be measured by a transducer. nih.gov Another approach is the use of olfactory receptor-based biosensors . nih.govresearchgate.net These sensors mimic the biological sense of smell by immobilizing specific olfactory receptors or odorant-binding proteins that have a high affinity for this compound onto a transducer. nih.gov The binding of the target molecule would induce a conformational change in the protein, generating a detectable signal. researchgate.net

Chemical sensors , such as those based on conductive polymers or metal oxide semiconductors, could also be tailored for the detection of this compound. The adsorption of this compound onto the sensor surface would alter its electrical properties, providing a measurable response. The selectivity of these sensors can be enhanced by molecularly imprinting polymers (MIPs) to create specific recognition sites for the target molecule.

The validation of such sensors would involve assessing their sensitivity, selectivity, response time, and stability. A hypothetical comparison of potential sensor technologies is presented below.

| Sensor Type | Biorecognition Element | Transduction Method | Potential Limit of Detection | Response Time |

| Enzyme-Based Biosensor | Esterase | Electrochemical (Amperometric) | 10 nM | < 1 minute |

| Olfactory Biosensor | Odorant-Binding Protein | Surface Plasmon Resonance (SPR) | 1 nM | Seconds |

| Chemical Sensor | Molecularly Imprinted Polymer | Quartz Crystal Microbalance (QCM) | 50 nM | < 2 minutes |

Isotopic Labeling and Tracing Studies for Investigating Environmental Fate and Biotransformation Pathways of this compound

Isotopic labeling is a powerful tool for tracing the environmental fate and biotransformation of organic compounds. researchgate.netnih.gov By synthesizing this compound with stable isotopes, such as ¹³C or ²H (deuterium), it is possible to follow its movement and transformation in complex systems. nih.gov

In a typical study, the isotopically labeled compound is introduced into a controlled environmental microcosm, such as a soil or water-sediment system. Over time, samples are collected and analyzed by mass spectrometry. The presence of the isotopic label allows for the unambiguous identification of the parent compound and its transformation products, distinguishing them from naturally occurring background compounds. This enables the determination of degradation rates, the identification of metabolic pathways, and the assessment of potential for bioaccumulation. nih.gov

For instance, ¹³C-labeling of the isovalerate moiety could help determine if the ester bond is hydrolyzed as a primary degradation step. By tracking the labeled carbon, one could identify subsequent metabolites of the isovalerate portion. Similarly, labeling the terpene-like alcohol portion would elucidate its fate in the environment.

A hypothetical isotopic labeling study design is outlined in the table below.

| Study Component | Description |

| Labeled Compound | 1,1-Dimethyl-5-methyleneheptyl [¹³C₅]-isovalerate |

| Environmental System | Soil microcosm incubated under controlled aerobic conditions |

| Sampling Timepoints | 0, 1, 3, 7, 14, 28, and 56 days |

| Analytical Technique | Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) |

| Expected Outcomes | - Determination of the half-life of this compound in soil. - Identification of major biotransformation products containing the ¹³C₅-isovalerate label. - Elucidation of the initial steps of the degradation pathway (e.g., hydrolysis, oxidation). |

Theoretical and Computational Chemistry Approaches Applied to 1,1 Dimethyl 5 Methyleneheptyl Isovalerate

Quantum Chemical Calculations of Electronic Structure, Conformation, and Reactivity of 1,1-Dimethyl-5-methyleneheptyl Isovalerate

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in understanding the fundamental electronic properties of a molecule. Methods like Density Functional Theory (DFT) have been widely used to study the molecular geometries, electronic structures, and reaction mechanisms of terpenes and terpenoids. dergipark.org.tr For this compound, these calculations can provide a detailed picture of its electron distribution, orbital energies, and conformational stability.

The reactivity of this compound can be predicted by examining its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For instance, quantum chemical studies on pheromones have been used to assess their stability against atmospheric factors by calculating reaction energy barriers. nih.gov

Conformational analysis through quantum chemistry helps identify the most stable three-dimensional structures of the molecule. By calculating the potential energy surface as a function of bond rotations, researchers can identify low-energy conformers that are likely to be present under physiological conditions. This information is critical for understanding how the molecule might interact with a biological receptor.

Table 1: Theoretical Quantum Chemical Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | 1.2 eV | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 7.7 eV | Suggests moderate chemical stability. |

| Dipole Moment | 1.8 D | Relates to the molecule's polarity and intermolecular interactions. |

| Most Stable Conformer | Extended-chain | The likely shape of the molecule in a non-polar environment. |

Note: The data in this table is illustrative and represents typical values that could be obtained from quantum chemical calculations.

Molecular Dynamics Simulations to Explore Conformational Space and Receptor-Ligand Interactions of this compound

Molecular dynamics (MD) simulations offer a way to observe the motion of atoms and molecules over time, providing a dynamic view of molecular behavior. acs.orgnih.gov For this compound, MD simulations can be used to thoroughly explore its conformational landscape in different environments, such as in a vacuum, in water, or within a lipid bilayer mimicking a cell membrane. This allows for a more realistic understanding of the molecule's flexibility and preferred shapes than static quantum calculations alone.

In the context of receptor-ligand interactions, MD simulations are invaluable for studying the process of a ligand binding to a receptor. nih.gov Once a potential binding pose of this compound to an olfactory receptor is predicted (for example, through molecular docking), MD simulations can be run to assess the stability of this complex. These simulations can reveal how the ligand and receptor adapt to each other, the key amino acid residues involved in the interaction, and the role of water molecules in the binding process. Such simulations have been instrumental in refining and validating predicted structures of olfactory receptors. acs.org

The insights from MD simulations can help to understand how subtle changes in the ligand's structure might affect its binding and, consequently, its biological activity. For instance, the dynamics of pheromones within polymer matrices have been studied using MD to understand their controlled release. nih.gov

Computational Studies of Molecular Docking and Binding Affinity of this compound to Olfactory Receptors

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the case of this compound, docking would be used to predict how it fits into the binding pocket of an olfactory receptor. This method is crucial in the absence of experimentally determined structures of the complex, which is common for many olfactory receptors. nih.govacs.org

The process involves generating a multitude of possible binding poses of the ligand within the receptor's active site and then using a scoring function to rank these poses based on their predicted binding affinity. A higher-ranking score suggests a more favorable interaction. These studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Following docking, the binding affinity, often expressed as the binding free energy, can be calculated using more rigorous methods like Molecular Mechanics with Generalized Born and Surface Area solvation (MM/GBSA) or Free Energy Perturbation (FEP). These calculations provide a quantitative estimate of how strongly the ligand binds to the receptor, which can be correlated with its potency as a pheromone.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Olfactory Receptor

| Parameter | Predicted Value | Interpretation |

| Binding Energy (kcal/mol) | -8.2 | A strong predicted binding affinity. |

| Key Interacting Residues | TYR112, PHE205, LEU254 | Amino acids in the receptor that form important contacts with the ligand. |

| Type of Interactions | Hydrophobic, van der Waals | The primary forces holding the ligand in the binding pocket. |

| RMSD from initial pose (Å) | 1.5 | A small deviation suggests a stable binding pose in subsequent simulations. |

Note: The data in this table is hypothetical and for illustrative purposes.

Application of Machine Learning and Artificial Intelligence in Pheromone Discovery and Activity Prediction Based on this compound Data

Machine learning (ML) and artificial intelligence (AI) are transforming the field of chemical biology, including the study of pheromones. elifesciences.org By training algorithms on large datasets of chemical structures and their associated biological activities, ML models can learn to predict the properties of new or untested compounds.

If a dataset containing information on compounds similar to this compound and their pheromonal activity were available, an ML model could be developed to predict its potential activity. These models often use molecular descriptors—numerical representations of a molecule's chemical and physical properties—as input. The model would then learn the relationship between these descriptors and the observed biological response.

Furthermore, AI can be used in the de novo design of novel pheromone candidates. Generative models can be trained on the structural features of known active molecules to propose new structures that are likely to have high activity. Data from computational studies of this compound, such as its predicted binding affinity and stable conformations, could be used as valuable input to train and refine these predictive models, accelerating the discovery of new semiochemicals. acs.orgnih.gov

Natural Analogs, Biosynthetic Considerations, and Evolutionary Chemical Ecology of Isovalerate Esters

Identification of Naturally Occurring Isovalerate Esters and Related Pheromones in Insect Species

Isovalerate esters and structurally similar compounds are integral components of many insect pheromone systems, serving as alarm signals, aggregators, or sex attractants. The specific blend and concentration of these esters can convey complex information within a species. For example, in the giant Asian honey bee, Apis dorsata, isopentyl acetate (B1210297) is one of the active compounds that elicits significant alarm responses. biologists.com The investigation of herbivore-induced plant volatiles has also revealed the presence of isovalerate esters, such as 3-methylbutyl isovalerate in the common evening primrose, which can influence the behavior of predatory insects. tandfonline.com

Below is a table detailing examples of naturally occurring isovalerate esters and related compounds identified as pheromones in various insect species.

| Insect Species | Compound Name | Pheromone Type/Function |

| Apis dorsata (Giant Asian Honey Bee) | Isopentyl acetate | Alarm Pheromone Component biologists.com |

| Apis mellifera (Honey Bee) | Isopentyl acetate | Alarm Pheromone biologists.com |

| Vespa velutina (Asian Hornet) | Ethyl oleate, Methyl oleate | Venom Apparatus Components nih.gov |

| Various Aphid Species | (E)-β-farnesene | Alarm Pheromone (A related terpene) |

| Heliothis subflexa (Moth) | (Z)-11-Hexadecenyl acetate | Sex Pheromone Component (An acetate ester) nih.gov |

Hypothesized Biosynthetic Pathways for Isovalerate Moieties and Branched Alkenes Relevant to 1,1-Dimethyl-5-methyleneheptyl Isovalerate

The biosynthesis of a complex ester like this compound involves two primary pathways: one for the isovalerate (acid) moiety and another for the branched-chain alkene (alcohol) moiety.

Biosynthesis of the Isovalerate Moiety: The isovalerate carbon skeleton is derived from the catabolism of the branched-chain amino acid, L-leucine. In some anaerobic bacteria, a direct carboxylation of isovalerate is a key step in leucine (B10760876) biosynthesis, highlighting the close metabolic relationship between these molecules. nih.gov In insects, the production of isovalerate for pheromones is generally understood to proceed through the degradation of leucine. This pathway involves the transamination of leucine to α-ketoisocaproate, followed by oxidative decarboxylation to form isovaleryl-CoA. This activated intermediate can then be hydrolyzed to isovaleric acid, which is subsequently available for esterification.

Biosynthesis of the Branched Alkene Moiety: The alcohol portion, 1,1-Dimethyl-5-methyleneheptanol, is an irregular monoterpenoid. The biosynthesis of terpenoids in insects proceeds via the mevalonate (B85504) pathway. researchgate.net This fundamental metabolic pathway begins with acetyl-CoA and proceeds through key intermediates like mevalonic acid, isopentenyl pyrophosphate (IPP), and dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are condensed to form larger isoprenoid structures. The synthesis of an irregular ten-carbon structure like the alcohol moiety of the target compound would involve specialized enzymatic modifications of the typical head-to-tail condensation of IPP and DMAPP, leading to the unique branched and unsaturated skeleton. Once the terpene alcohol is formed, it is esterified with isovaleryl-CoA by an acyltransferase enzyme to produce the final ester pheromone.

Evolutionary Trajectories of Pheromone Systems Involving Isovalerate Esters in Arthropods

The evolution of chemical communication systems is a dynamic process driven by selective pressures related to mate finding, defense, and resource competition. nih.gov Current evolutionary theory suggests that many insect pheromones originated from precursor compounds that initially served other non-communicative functions. nih.govbohrium.com These precursors could be metabolic by-products, hormones, or defensive secretions that were co-opted for signaling. nih.gov

Isovalerate esters, as derivatives of the common amino acid leucine, are prime candidates for this evolutionary trajectory. The metabolic pathways for producing isovaleric acid are ancient and widespread. It is hypothesized that the incidental release of isovalerate and related compounds as metabolic waste products provided a starting point. If receivers evolved a sensitivity to these compounds and their presence correlated with a specific context (e.g., the presence of a potential mate or a threat), a communication channel could be established.

Subsequent selection would refine both the signal (the specific blend and ratio of esters) and the reception system. Studies on moths like Heliothis subflexa demonstrate that the genetic architecture of pheromone blends can evolve rapidly. nih.gov Artificial selection can alter the relative amounts of different pheromone components, and these changes can be genetically uncoupled from other components, allowing for independent evolution of the signal. nih.gov This modularity facilitates the diversification of pheromone signals, contributing to reproductive isolation and speciation among arthropods.

Comparative Chemical Ecology of Synthetic vs. Naturally Derived Pheromones and their Mimics

The identification and synthesis of insect pheromones have revolutionized chemical ecology research and pest management. Synthetic pheromones are crucial tools for monitoring and controlling insect populations through strategies like trapping and mating disruption. jabonline.in

A key question in chemical ecology is how closely synthetic signals mimic their natural counterparts in eliciting a behavioral response. Research on the giant Asian honey bee showed that a synthetic mixture of major alarm pheromone components could elicit behaviors statistically indistinguishable from the natural pheromone blend. biologists.com Similarly, bioassays with synthetic elephant pheromones demonstrated that these compounds can replicate the effects of natural signals, with the behavioral response being influenced by factors like concentration and the receiver's age, sex, and experience. cladue.org

However, the efficacy of a synthetic mimic is not always guaranteed. Natural pheromone blends are often complex mixtures containing dozens of minor components. While one or two major components may be sufficient to elicit a basic response, the full, nuanced behavioral repertoire may depend on the complete, naturally occurring blend. The context in which a signal is presented is also critical; the function of a compound can depend not only on its molecular structure but also on its concentration and the physiological state of the receiver. cladue.org Synthetic pheromones offer a powerful way to dissect these complex systems, but an understanding of the natural blend's composition and ecological context remains essential for their effective application. purepheromoneoil.com

Future Research Directions and Emerging Avenues in 1,1 Dimethyl 5 Methyleneheptyl Isovalerate Research

Integration of Multi-Omics Technologies (Genomics, Proteomics, Metabolomics) to Unravel Pheromone Production and Response Pathways

The advent of multi-omics technologies offers an unprecedented opportunity to dissect the biological pathways associated with 1,1-Dimethyl-5-methyleneheptyl isovalerate. A holistic understanding of its role in insect biology can be achieved by integrating genomics, proteomics, and metabolomics.

Genomics: By sequencing the genomes of insects that produce or respond to this compound, researchers can identify the genes responsible for its biosynthesis. mdpi.comnih.gov This involves pinpointing genes encoding for key enzymes in the fatty acid synthesis pathway, which is often a precursor to pheromone production. mdpi.com Comparative genomics between pheromone-producing and non-producing species, or between different geographic populations of the same species, can reveal the genetic architecture underlying variations in pheromone blends.

Proteomics: The identification and quantification of proteins expressed in the pheromone glands and antennae are crucial. biorxiv.orgmdpi.com Proteomic analyses can uncover the specific enzymes, transport proteins like pheromone-binding proteins (PBPs), and receptor proteins that are directly involved in the production and detection of this compound. acs.orgfrontiersin.org Understanding the structure and function of these proteins can provide targets for developing novel pest control strategies. acs.org

Metabolomics: This approach allows for the comprehensive analysis of all small-molecule metabolites within an organism, providing a direct snapshot of its physiological state. mdpi.comnih.gov Metabolomics can be employed to trace the biosynthetic precursors of this compound and identify other related compounds in the pheromone blend. rsc.orgagriscigroup.us By comparing the metabolomes of insects under different conditions (e.g., different developmental stages, diets, or environmental stressors), researchers can understand how the production of this specific pheromone is regulated. sicb.org

The integration of these multi-omics datasets will provide a comprehensive view of the molecular systems governing the lifecycle of this compound, from its genetic blueprint to its ecological function. researchgate.net

| Omics Technology | Potential Research Focus for this compound | Expected Outcomes |

| Genomics | Identification of genes involved in the biosynthetic pathway. | Elucidation of the genetic basis of pheromone production and evolution. |

| Proteomics | Characterization of enzymes, binding proteins, and receptors. | Identification of key proteins for targeted pest management strategies. |

| Metabolomics | Profiling of pheromone precursors and related metabolites. | Understanding the regulation of pheromone biosynthesis and degradation. |

Development of Advanced Materials for Controlled Release and Microencapsulation of this compound

The effective application of this compound in pest management hinges on the development of sophisticated controlled-release technologies. ciac.jl.cnalfa-chemistry.com These technologies aim to protect the pheromone from environmental degradation and ensure its release at a consistent and optimal rate over an extended period. nih.gov

Advanced Materials: Research into novel materials for pheromone dispensers is a rapidly evolving field. nih.gov Materials such as biodegradable polymers, porous materials like zeolites, and metal-organic frameworks (MOFs) are being explored for their potential to encapsulate and control the release of semiochemicals. researchgate.netanthropocenemagazine.org These materials can be engineered to have specific properties, such as pore size and hydrophobicity, to tailor the release profile of this compound. nih.gov

Microencapsulation: This technique involves enclosing tiny droplets of the pheromone within a protective shell, creating microcapsules that can be sprayed over a large area. sasnanotechnologies.comnih.gov The composition and thickness of the capsule wall can be manipulated to control the release rate. chalmers.se Research in this area for this compound would focus on developing formulations that are stable under various environmental conditions and provide a sustained release for effective mating disruption or mass trapping. researchgate.net

| Controlled Release Technology | Material/Technique | Potential Advantages for this compound Application |

| Dispensers | Biodegradable Polymers, Zeolites, Metal-Organic Frameworks (MOFs) | Environmentally friendly, tunable release rates, protection from UV degradation. nih.govresearchgate.netanthropocenemagazine.org |

| Microencapsulation | Polymer-based microcapsules | Suitable for large-area application, prolonged field efficacy, protection from oxidation. sasnanotechnologies.comnih.govyoutube.com |

Interdisciplinary Research on Pheromone-Mediated Behavior in the Context of Climate Change and Anthropogenic Pressures

The chemical communication of insects is intricately linked to their environment. uliege.benih.gov Climate change and human-induced environmental alterations, such as pollution, can significantly impact the production, transmission, and perception of pheromones like this compound. researchgate.netslu.se

Climate Change: Rising temperatures can affect the volatility and stability of pheromones, potentially altering the active space of the chemical signal. uliege.beresearchgate.net Changes in temperature and CO2 levels can also influence the physiology of insects, affecting their pheromone production and sensitivity. nih.gov Research should investigate how these climatic variables specifically impact the efficacy of this compound in mediating insect behavior.

Anthropogenic Pressures: Pollutants such as ozone and nitrogen oxides can react with and degrade pheromone molecules, disrupting chemical communication channels. frontiersin.orglu.se Agricultural practices, including the use of pesticides, can also have sublethal effects on the behavior and physiology of target and non-target insects, potentially interfering with their response to this compound. mdpi.comresearchgate.net

Interdisciplinary studies combining chemical ecology, climatology, and toxicology are needed to predict and mitigate the impacts of these environmental changes on pheromone-based pest management strategies.

| Environmental Factor | Potential Impact on this compound Communication | Research Approach |

| Increased Temperature | Altered volatility and degradation rate; changes in insect physiology and behavior. uliege.beresearchgate.net | Laboratory and field experiments under controlled temperature conditions. |

| Atmospheric Pollutants (Ozone, NOx) | Degradation of the pheromone molecule, leading to signal disruption. frontiersin.orglu.se | Chemical analysis of pheromone stability in the presence of pollutants. |

| Pesticide Exposure | Sublethal effects on insect sensory systems and behavioral responses. | Behavioral assays with insects exposed to common agricultural pesticides. |

Exploration of Unconventional Applications and Novel Biological Targets for this compound Analogs

Beyond its primary role in mating disruption and monitoring, this compound and its synthetic analogs could have a range of unconventional applications. wordpress.com

Novel Biological Targets: Research into the broader physiological effects of this compound could reveal new biological targets. For instance, some pheromones have been found to influence non-mating behaviors such as aggregation, oviposition, and even have antimicrobial properties. Investigating these possibilities for this compound could lead to the development of novel pest management tools.

Analog Development: The synthesis and screening of structural analogs of this compound can lead to the discovery of compounds with enhanced activity, greater stability, or novel biological effects. These analogs could be designed to be more potent attractants, repellents, or even to disrupt other physiological processes in the target pest.

Ethical Considerations and Societal Impact of Pheromone Research in the Broader Scientific Community

As with any powerful technology, the advancement of pheromone research carries ethical responsibilities and has broader societal implications.

Environmental Impact: While pheromone-based pest control is generally considered more environmentally friendly than conventional pesticides, it is important to assess any potential non-target effects and the long-term ecological consequences of large-scale pheromone deployment. unl.edueuropa.eu

Economic and Social Factors: The development of affordable and accessible pheromone technologies can have a significant positive impact on agriculture, particularly for small-scale farmers and in developing countries. unl.edu Research should consider the socio-economic factors that influence the adoption of these technologies.

Public Perception and Regulation: Open communication and education are essential to foster public understanding and acceptance of pheromone-based technologies. A clear regulatory framework is also necessary to ensure the safe and effective use of these products.

A proactive and thoughtful approach to these ethical and societal considerations will be crucial for the responsible development and implementation of technologies based on this compound.

Q & A

Basic: What experimental design approaches are optimal for synthesizing 1,1-dimethyl-5-methyleneheptyl isovalerate?

Methodological Answer:

To optimize synthesis, employ factorial design (a statistical method) to minimize experimental trials while evaluating critical parameters (e.g., temperature, catalyst concentration, reaction time). For example:

| Factor | Low Level | High Level |

|---|---|---|

| Temperature (°C) | 80 | 120 |

| Catalyst (mol%) | 1.0 | 2.5 |

| Reaction Time (h) | 6 | 12 |

Analyze interactions between variables using ANOVA to identify significant effects on yield . Computational pre-screening (e.g., quantum chemical calculations) can narrow down optimal conditions before lab validation .

Basic: How can researchers characterize the structural and functional properties of this compound?

Methodological Answer:

Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C) for backbone structure confirmation.

- GC-MS for purity assessment and fragmentation pattern analysis.

- FTIR to verify ester functional groups (C=O stretch ~1740 cm⁻¹).

Cross-reference data with standards (e.g., methyl isovalerate in ) and computational predictions (DFT calculations) for validation .

Basic: What protocols ensure stability during storage and handling?

Methodological Answer:

Assess stability under controlled conditions:

- Store in inert atmosphere (argon) at -20°C to prevent oxidation.

- Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC .

- Use amber vials to avoid photodegradation. Document handling protocols in lab notebooks to ensure reproducibility .

Advanced: How can computational methods predict reaction pathways for derivatives of this compound?

Methodological Answer:

Use density functional theory (DFT) to model reaction intermediates and transition states. For example:

Optimize geometries of reactants/products at the B3LYP/6-31G(d) level.

Calculate Gibbs free energy profiles to identify thermodynamically favorable pathways.

Validate with experimental kinetics (e.g., Arrhenius plots).

Tools like Gaussian or ORCA are recommended .

Advanced: How to resolve contradictory data in mechanistic studies of its reactivity?

Methodological Answer:

Apply comparative analysis ( ) by:

Replicating experiments under identical conditions.

Cross-validating with alternative techniques (e.g., isotopic labeling vs. computational modeling).

Using Bayesian statistics to quantify uncertainty in conflicting datasets .

Advanced: What strategies improve reproducibility in kinetic studies of this ester?

Methodological Answer:

- Standardize protocols using controlled variables (e.g., solvent purity, humidity).

- Implement automated reaction systems for precise parameter control.

- Publish raw data and analysis scripts in open repositories (e.g., Zenodo) for peer validation .

Advanced: How does this compound interact with hydrophobic matrices in drug delivery systems?

Methodological Answer:

Study interactions via:

Molecular dynamics simulations to model partitioning into lipid bilayers.

Langmuir trough experiments to measure surface pressure-area isotherms.

DSC/TGA to assess thermal stability in polymer composites .

Advanced: What advanced separation techniques purify this compound from complex mixtures?

Methodological Answer:

- Simulated Moving Bed (SMB) Chromatography for high-throughput purification.

- Membrane separation (e.g., nanofiltration) to isolate based on molecular weight.

Optimize parameters (pressure, flow rate) using response surface methodology .

Advanced: How to assess trace impurities in industrial-grade batches?

Methodological Answer:

- LC-QTOF-MS for high-resolution impurity profiling.

- Compare against pharmacopeial standards (e.g., USP40 protocols in ).

- Use principal component analysis (PCA) to correlate impurities with synthesis conditions .

Advanced: What theoretical frameworks explain its catalytic behavior in esterification?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.